Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate
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Overview
Description
Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate is a chemical compound with the molecular formula C13H17BrN2O2 It is a derivative of pyridine and cyclopropane, featuring a bromine atom at the 6-position of the pyridine ring and a tert-butyl carbamate group attached to the cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.
Carbamate Formation: The resulting cyclopropyl derivative is reacted with tert-butyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions at elevated temperatures.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors, through binding or inhibition. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by altering the activity of target proteins or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1-(5-bromopyridin-3-YL)cyclopropyl)carbamate
- Tert-butyl (1-(4-bromopyridin-3-YL)cyclopropyl)carbamate
- Tert-butyl (1-(3-bromopyridin-3-YL)cyclopropyl)carbamate
Uniqueness
Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate is unique due to the specific positioning of the bromine atom at the 6-position of the pyridine ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-bromopyridin-3-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
HDGUGVISJMQWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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